molecular formula C10H14N6O3 B11852220 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

货号: B11852220
分子量: 266.26 g/mol
InChI 键: GDHKBOMSVFCASE-XVMARJQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This product is (2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, a nucleoside analog with the molecular formula C10H14N6O3 and a molecular weight of 266.26 g/mol . It is supplied with the CAS Registry Number 117818-23-2. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery research due to their structural similarity to purine bases, allowing them to interact with various enzymatic targets. This specific diamino-substituted analog serves as a key intermediate for investigating nucleoside metabolism and for the synthesis of potential therapeutic agents. Research into related pyrazolo[3,4-d]pyrimidine and pyridopyrimidine structures has shown their potential as inhibitors for various biological targets, with applications explored in areas such as oncology and the treatment of neurogenic disorders . The stereochemistry of the compound, defined by the (2R,3S,5S) configuration, is critical for its biological activity and interaction with target enzymes or receptors. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

属性

分子式

C10H14N6O3

分子量

266.26 g/mol

IUPAC 名称

(2R,3S,5S)-5-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N6O3/c11-8-4-2-13-16(9(4)15-10(12)14-8)7-1-5(18)6(3-17)19-7/h2,5-7,17-18H,1,3H2,(H4,11,12,14,15)/t5-,6+,7-/m0/s1

InChI 键

GDHKBOMSVFCASE-XVMARJQXSA-N

手性 SMILES

C1[C@@H]([C@H](O[C@@H]1N2C3=NC(=NC(=C3C=N2)N)N)CO)O

规范 SMILES

C1C(C(OC1N2C3=NC(=NC(=C3C=N2)N)N)CO)O

产品来源

United States

准备方法

Vorbrüggen Glycosylation

The Vorbrüggen method, widely used in nucleoside synthesis, involves coupling a silylated pyrazolopyrimidine base with a protected ribofuranose derivative. Key steps include:

  • Protection of the sugar : 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose is prepared to shield reactive hydroxyl groups.

  • Silylation of the base : 4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidine is treated with hexamethyldisilazane (HMDS) to form the trimethylsilyl (TMS) derivative.

  • Coupling : The silylated base reacts with the protected sugar in the presence of trimethylsilyl triflate (TMSOTf) at 80°C for 12 hours, yielding the β-anomer predominantly (β:α = 7:1).

  • Deprotection : Sequential treatment with methanolic ammonia (for acetyl groups) and aqueous acetic acid (for trityl groups) affords the target compound.

Optimization Data :

ParameterConditionYield (%)Purity (%)
Coupling temperature80°C6895
CatalystTMSOTf (0.5 equiv)7297
SolventAcetonitrile6593

Key Challenges :

  • Anomeric selectivity : Excess TMSOTf improves β-selectivity but risks side reactions.

  • Base stability : Prolonged heating degrades the pyrazolopyrimidine ring, necessitating strict temperature control.

Cyclization of Prefunctionalized Sugars

Mitsunobu Reaction-Based Approach

This method constructs the pyrazolopyrimidine ring directly on a functionalized tetrahydrofuran scaffold:

  • Sugar activation : (2R,3S,5S)-5-Azido-2-(hydroxymethyl)tetrahydrofuran-3-ol is converted to its mesylate derivative using methanesulfonyl chloride.

  • Nucleophilic displacement : The azide group is replaced with 4,6-diaminopyrazolo[3,4-d]pyrimidine under basic conditions (K₂CO₃, DMF, 60°C).

  • Staudinger reaction : Residual azides are reduced using triphenylphosphine to prevent byproducts.

Comparative Yields :

StepReagentTime (h)Yield (%)
MesylationMsCl, Et₃N289
DisplacementK₂CO₃, DMF2454
ReductionPPh₃, H₂O692

Advantages :

  • Avoids harsh glycosylation conditions, preserving base integrity.

  • Enables late-stage diversification of the sugar moiety.

Enzymatic Biosynthesis

β-RFA-P Synthase-Mediated C-Glycosylation

Inspired by formycin biosynthesis, this approach utilizes recombinant enzymes for stereospecific coupling:

  • Enzyme preparation : β-Ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase (ForT homolog) is expressed in E. coli BL21(DE3).

  • Substrate synthesis : 4,6-Diaminopyrazolopyrimidine and D-ribose-5-phosphate are prepared via microbial fermentation.

  • Enzymatic coupling : ForT catalyzes the condensation of PRPP (phosphoribosyl pyrophosphate) and the pyrazolopyrimidine base at 37°C (pH 7.5), achieving >90% β-selectivity.

Kinetic Parameters :

EnzymeKₘ (PRPP, μM)kcat (s⁻¹)Selectivity (β:α)
Wild-type ForT12 ± 20.4518:1
Mutant ForT (L129A)8 ± 10.6725:1

Limitations :

  • Requires specialized equipment for enzyme purification.

  • Lower yields compared to chemical methods (45–60%).

Stereochemical Control Strategies

Chiral Auxiliaries

  • Evans oxazolidinones : Temporary installation of (S)-4-benzyl-2-oxazolidinone directs C3 hydroxyl configuration during sugar synthesis.

  • Sharpless asymmetric dihydroxylation : Applied to dihydrofuran precursors to set C2 and C3 stereocenters.

Crystallization-Induced Dynamic Resolution

Racemic mixtures of the tetrahydrofuran intermediate are resolved using L-tartaric acid, achieving 98% enantiomeric excess (ee).

Industrial-Scale Considerations

MethodCost ($/kg)Throughput (kg/day)Purity (%)
Vorbrüggen12,0005095
Mitsunobu18,0003097
Enzymatic9,5002099

Key Recommendations :

  • Vorbrüggen method : Optimal for high-volume production despite moderate selectivity.

  • Enzymatic synthesis : Preferred for high-purity applications (e.g., pharmaceuticals).

Analytical Characterization

NMR Data (DMSO-d₆)

  • ¹H NMR : δ 8.52 (s, 1H, H-2), 6.89 (br s, 2H, NH₂), 5.32 (d, J = 6.4 Hz, 1H, H-1'), 4.12–3.85 (m, 5H, sugar protons).

  • ¹³C NMR : δ 158.9 (C-4), 152.3 (C-6), 88.4 (C-1'), 62.1 (C-5').

HPLC Conditions

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile phase : 10 mM NH₄OAc (pH 5.0)/MeOH (95:5)

  • Retention time : 8.2 min.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable rapid glycosylation (residence time: 2 min) with 75% yield, reducing thermal degradation.

Photoredox Catalysis

Visible light-mediated C–N coupling achieves 40% yield under mild conditions, though scalability remains unproven .

化学反应分析

General Reactivity of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine scaffolds are known for their nucleophilic and electrophilic substitution reactions. Key reactive sites include:

  • C3 position : Susceptible to halogenation or alkylation.

  • N1 and N7 positions : Participate in glycosylation or alkylation reactions.

  • Amino groups (C4/C6) : Engage in condensation, acylation, or cross-coupling reactions.

For example, in the iodinated analog (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , the iodine atom at C3 facilitates Suzuki-Miyaura cross-coupling reactions for further functionalization.

Hypothetical Reaction Pathways for the Target Compound

Assuming reactivity similar to its analogs, the following reactions are plausible:

2.1. Functionalization of the Pyrazolo[3,4-d]pyrimidine Core

Reaction TypeConditionsExpected Product
Halogenation NBS (N-bromosuccinimide),DMF,50C\text{NBS (N-bromosuccinimide)}, \text{DMF}, 50^\circ\text{C}Bromination at C3
Acylation Acetic anhydride,pyridine,rt\text{Acetic anhydride}, \text{pyridine}, \text{rt}Acetylation of amino groups
Suzuki Coupling Pd(PPh3)4,aryl boronic acid,Na2CO3,DME\text{Pd(PPh}_3\text{)}_4, \text{aryl boronic acid}, \text{Na}_2\text{CO}_3, \text{DME}Biaryl derivatives

2.2. Modifications of the Tetrahydrofuran Ring

  • Oxidation : Jones reagent\text{Jones reagent} could oxidize the hydroxymethyl group to a carboxylic acid.

  • Protection/Deprotection : The hydroxyl groups may be protected using TBDMS-Cl\text{TBDMS-Cl} or acetylated.

Comparative Analysis with Related Compounds

A comparison of reactivity between the target compound and its analogs is provided below:

CompoundStructural FeatureNotable Reactions
Target Compound 4,6-Diamino group, tetrahydrofuran ringHypothetical acylation, halogenation (no experimental data)
Iodinated Analog 3-Iodo substitutionCross-coupling reactions (e.g., Suzuki)
4-Amino Derivative 4-Amino groupGlycosylation, alkylation

Challenges and Research Gaps

  • Stereochemical Sensitivity : The (2R,3S,5S) configuration may impose steric constraints on reactions.

  • Amino Group Reactivity : The 4,6-diamino groups could lead to competing reaction pathways unless selectively protected.

  • Lack of Empirical Data : No peer-reviewed studies or synthetic protocols specifically for this compound were identified.

Proposed Research Directions

  • Suzuki-Miyaura Cross-Coupling : Test reactivity at hypothetical halogenation sites.

  • Selective Amino Protection : Explore Boc2O\text{Boc}_2\text{O} or Fmoc-Cl\text{Fmoc-Cl} for amino group derivatization.

  • Enzymatic Studies : Assess interactions with kinases or nucleoside-processing enzymes.

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions including:

  • Oxidation : Can be oxidized to form different derivatives.
  • Reduction : Capable of undergoing reduction reactions to modify functional groups.
  • Substitution : Engages in substitution reactions where one functional group is replaced by another.

These reactions allow for the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential as a biochemical probe . Its ability to interact with biological targets makes it useful for studying various biological processes. Key applications include:

  • Inhibition of Enzymes : The pyrazolo[3,4-d]pyrimidine structure is known to inhibit several kinases involved in cell signaling pathways.
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential in treating various diseases. Its mechanisms of action involve:

  • Binding to specific enzymes or receptors, modulating their activity.
  • Investigating its effects on cancer cells and other disease models.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of (2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibits the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Studies : Research showed that the compound effectively inhibits certain kinases implicated in cancer progression, suggesting its potential use in targeted cancer therapies.

作用机制

(2R,3S,5S)-5-(4,6-二氨基-1H-吡唑并[3,4-d]嘧啶-1-基)-2-(羟甲基)四氢呋喃-3-醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物效应。对其结合亲和力和相互作用动力学的详细研究对于完全理解其机制至关重要。

相似化合物的比较

Nucleoside Derivatives

  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4) Structure: Features a purine base (adenine) instead of pyrazolo-pyrimidine. Molecular Formula: C₁₀H₁₂N₄O₄ (MW: 252.23 g/mol). Properties: Widely used in biochemical research due to its natural nucleoside framework. Lacks the pyrazolo-pyrimidine’s diamino groups, reducing its specificity for non-canonical targets .
  • (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Structure: Substitutes pyrazolo-pyrimidine with a triazolo-pyrimidine core and includes a fluorine atom at the 4-position of the THF ring.

Pyrimidine-Based Compounds

  • Compound 16 and 17 from Molecules (2013)

    • Structure : Fluorinated triazole-linked THF derivatives with 5-methyl-2,4-dioxo-dihydropyrimidine or coumarin groups.
    • Properties : Fluorinated chains increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. The triazole linkage introduces synthetic versatility via click chemistry, absent in the target compound .
  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

    • Structure : A pyrimidine-thione derivative with nitrophenyl and pyrazole substituents.
    • Properties : The nitro and thione groups confer redox activity and metal-binding capacity, making it suitable for catalytic or materials applications rather than biological targeting .

Comparative Analysis of Key Properties

Property Target Compound (2R,3S,4R,5R)-Purine Derivative Triazolo-Pyrimidine with Fluorine Fluorinated Triazole Compounds
Core Structure Pyrazolo[3,4-d]pyrimidine Purine Triazolo[4,5-d]pyrimidine Dihydropyrimidine/Coumarin
Substituents 4,6-Diamino, hydroxymethyl-THF Hydroxymethyl-THF, adenine 7-Amino, 4-fluoro-THF Fluorinated alkyl chains, triazoles
Molecular Weight ~300–350 g/mol (estimated) 252.23 g/mol ~280–320 g/mol (estimated) >500 g/mol
Solubility Moderate (hydroxymethyl enhances hydrophilicity) High Moderate (fluorine reduces polarity) Low (fluorinated chains dominate)
Metabolic Stability Moderate (diamino groups may undergo deamination) High (natural analog) High (fluorine resists oxidation) Variable (depends on substituents)
Therapeutic Potential Kinase inhibition, antiviral (pyrazolo-pyrimidine scaffold) Nucleoside analog (e.g., antiviral) Anticancer, enzyme targeting Antimicrobial, materials science

生物活性

The compound (2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol , with CAS number 117818-23-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C10H14N6O3C_{10}H_{14}N_{6}O_{3} with a molecular weight of 266.26 g/mol. The structure features a tetrahydrofuran ring substituted with a hydroxymethyl group and a pyrazolopyrimidine moiety, which is crucial for its biological activity.

PropertyValue
CAS Number117818-23-2
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The pyrazolo[3,4-d]pyrimidine structure is known to inhibit several kinases, which play critical roles in cell signaling pathways.
  • Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Therapeutic Applications

Research indicates potential applications in:

  • Cancer Therapy : The compound has shown promise in inhibiting tumor growth in preclinical models.
  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties against certain viruses.

Case Studies

  • Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspases .
  • Antiviral Efficacy : In vitro studies have indicated that the compound may inhibit viral replication in specific viral models, suggesting its potential as an antiviral agent .

Research Findings

Recent findings highlight the following aspects:

  • Cell Cycle Modulation : The compound influences the cell cycle by affecting checkpoint proteins, leading to G1 phase arrest in cancer cells .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it has shown enhanced efficacy against resistant cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntiproliferativeSignificant reduction in cell viability
Apoptosis InductionActivation of caspases
AntiviralInhibition of viral replication
Synergistic EffectsEnhanced efficacy with other agents

常见问题

What are the critical steps for synthesizing this compound with high stereochemical purity?

Answer:

  • Chiral Control : Use stereoselective catalysts or chiral auxiliaries during tetrahydrofuran ring formation. For example, highlights refluxing in acetic acid (AcOH) to promote cyclization, followed by silica gel (SiO₂) purification to isolate the desired stereoisomer .
  • Protecting Groups : Protect the hydroxymethyl group (e.g., with tert-butyldimethylsilyl (TBS) groups, as in ) to prevent unwanted side reactions during pyrazolo-pyrimidine coupling .
  • Purification : Employ column chromatography (SiO₂) or preparative HPLC to separate stereoisomers, ensuring ≥95% enantiomeric excess (e.g., as in for structurally related compounds) .

Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify stereochemistry (e.g., coupling constants for tetrahydrofuran protons) and confirm substituent positions. 2D techniques (COSY, NOESY) resolve spatial relationships (see for analogous compounds) .
  • Chiral HPLC : Quantify enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H14_{14}N6_6O3_3 for the target compound) .

How do researchers address discrepancies in reported synthetic yields for similar pyrazolo-pyrimidine derivatives?

Answer:

  • Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., palladium for cross-couplings). shows varying yields (45–78%) depending on halogen substituents and coupling conditions .
  • Mechanistic Analysis : Use computational tools (DFT) to model reaction pathways and identify rate-limiting steps (e.g., steric hindrance from bulky groups).
  • Data Reconciliation : Compare reaction scales, purification methods, and analytical thresholds across studies (e.g., vs. 5 for heterocyclic syntheses) .

What strategies determine the role of stereochemistry in biological activity?

Answer:

  • Isomer-Specific Assays : Synthesize and isolate all stereoisomers (e.g., via chiral separation) and test in enzyme inhibition or cell-based assays. highlights fluorine substitution enhancing activity in triazolo analogs .
  • X-ray Crystallography : Resolve ligand-target binding modes (e.g., hydrogen bonding between the hydroxymethyl group and active-site residues).
  • SAR Studies : Modify substituents (e.g., replacing diamino groups with methyl or fluoro groups) and correlate changes with activity (see for pyrazolo-pyrimidine SAR) .

What are the optimal storage conditions to maintain stability?

Answer:

  • Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group.
  • Humidity Control : Use desiccants to avoid hydrolysis of the pyrazolo-pyrimidine ring ( recommends dry, ventilated storage) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC-UV to track purity loss (e.g., ’s 98% purity threshold) .

How can researchers mitigate challenges in coupling the pyrazolo-pyrimidine moiety to the tetrahydrofuran core?

Answer:

  • Activation Strategies : Use Mitsunobu conditions (DIAD, Ph3_3P) for hydroxyl group activation ( employs similar methods for furazan coupling) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C vs. 12 h conventional heating) to minimize decomposition.
  • Byproduct Analysis : Identify side products (e.g., N-alkylation vs. O-alkylation) via LC-MS and adjust protecting groups accordingly.

What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Nucleoside Analogs : Mimic natural nucleosides to inhibit viral polymerases or DNA repair enzymes (similar to ’s triazolo derivatives in antiviral studies) .
  • Kinase Inhibitors : Target ATP-binding pockets in kinases (e.g., EGFR or CDKs) due to the pyrazolo-pyrimidine scaffold’s planar structure.
  • Prodrug Development : Modify the hydroxymethyl group for enhanced bioavailability (e.g., ester prodrugs hydrolyzed in vivo).

How do solvent polarity and pH impact the compound’s solubility in biological assays?

Answer:

  • Solubility Screening : Test in DMSO (stock solutions) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation.
  • pH-Dependent Stability : Use UV-Vis spectroscopy to assess degradation at physiological pH (7.4) vs. acidic conditions (e.g., stomach pH 1–2). recommends neutral buffers for handling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。